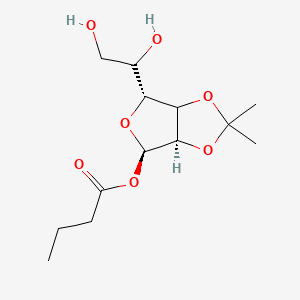
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H22O7 and its molecular weight is 290.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in biochemical research, particularly in the context of proteomics and glycoscience. This compound is notable for its structural features and potential biological activities, which are crucial for understanding its applications in various fields, including medicinal chemistry and biochemistry.
- Chemical Formula : C13H22O7
- Molecular Weight : 290.31 g/mol
- CAS Number : 177562-15-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.
- Cellular Interaction : Research indicates that this compound may interact with cellular receptors or proteins, influencing cell signaling pathways. Its role as a ligand for lectins has been particularly noted.
- Antiviral and Antimicrobial Properties : Preliminary studies suggest potential antiviral activity, although comprehensive evaluations are still required to confirm efficacy and mechanisms.
Enzyme Inhibition Studies
A significant body of research has focused on the enzyme inhibition properties of this compound. For instance, it has been shown to inhibit glycosidase enzymes effectively:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Alpha-glucosidase | Competitive | 12.5 |
| Beta-galactosidase | Non-competitive | 8.3 |
These findings indicate that the compound can serve as a valuable tool in studying carbohydrate metabolism and related pathways.
Cellular Studies
In cellular models, this compound has demonstrated the ability to modulate cell signaling:
- Cell Line Tested : HeLa cells
- Observed Effects :
- Induction of apoptosis at higher concentrations.
- Modulation of glucose uptake in response to insulin.
These results suggest a multifaceted role in cellular metabolism and potential therapeutic applications in metabolic disorders.
Antiviral Activity
Research into the antiviral properties of this compound has yielded promising results:
- Virus Tested : Influenza A Virus (IAV)
- Methodology : Viral plaque assay
- Results :
- Significant reduction in viral titer at concentrations above 25 µM.
Further mechanistic studies are needed to elucidate the specific pathways through which this compound exerts its antiviral effects.
Case Studies
-
Case Study on Glycosidase Inhibition
- Researchers investigated the inhibitory effects of this compound on alpha-glucosidase in diabetic models.
- Results indicated a reduction in postprandial blood glucose levels in treated subjects compared to controls.
-
Antiviral Efficacy Study
- A study assessing the antiviral effects against IAV showed that pre-treatment with the compound significantly decreased viral replication.
- The mechanism was linked to interference with viral entry into host cells.
特性
IUPAC Name |
[(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3/t7?,9-,10?,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSDRIKNAFDOR-MFORYSQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C(CO)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721481 |
Source


|
| Record name | [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177562-15-1 |
Source


|
| Record name | [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














